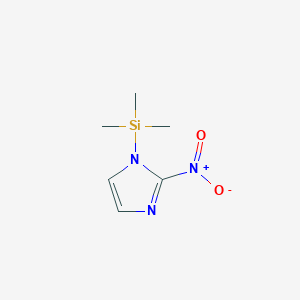

1-(三甲基甲硅烷基)-2-硝基咪唑

描述

1-(Trimethylsilyl)imidazole acts as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds. It is a derivatization reagent used for selective silylation of hydroxyl groups and carboxylic acid without affecting the amino group .

Molecular Structure Analysis

A trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical and Chemical Properties Analysis

A trimethylsilyl group is characterized by chemical inertness and a large molecular volume . Trimethylsilyl chloride is a colorless volatile liquid that is stable in the absence of water .科学研究应用

癌症治疗中的放射增敏

1-(三甲基甲硅烷基)-2-硝基咪唑因其作为放射增敏剂的潜力而受到研究,尤其是在缺氧的哺乳动物细胞中。放射增敏剂是使癌细胞对放射治疗更敏感的物质。Sakaguchi等人。(1983) 合成了新的2-硝基咪唑核苷作为放射增敏剂,旨在降低神经毒性和提高治疗效果。他们发现 1-(2',3'-二脱氧-α-D-赤藓糖-六-2'-烯吡喃糖基)-2-硝基咪唑在此作用中特别活跃,优于米索尼达唑 (Sakaguchi, Larroquette, & Agrawal, 1983)。

抗菌剂分析中的电子捕获

Bhatia 和 Shanbhag (1984) 开发了灵敏的电子捕获气相色谱法,用于测定血液中的 N-1-取代的 5-硝基咪唑抗原虫药。这包括将具有羟基功能的化合物(如甲硝唑)转化为它们各自的三甲基甲硅烷基衍生物以改善色谱分离。这种方法对于药代动力学研究非常重要 (Bhatia & Shanbhag, 1984)。

基于硝基咪唑的荧光探针

Ao 等人。(2017) 开发了两种 2-硝基咪唑-1,8-萘酰亚胺偶联物作为荧光探针。这些探针被设计用于检测 HeLa 细胞中的还原应激。研究表明,这些探针可以在细胞内被激活,从而可以使用共聚焦显微镜和流式细胞术监测还原应激 (Ao, Bright, Taylor, & Elmes, 2017)。

作用机制

安全和危害

属性

IUPAC Name |

trimethyl-(2-nitroimidazol-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2Si/c1-12(2,3)8-5-4-7-6(8)9(10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKBECMUBMQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447622 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83107-48-6 | |

| Record name | 1H-Imidazole, 2-nitro-1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

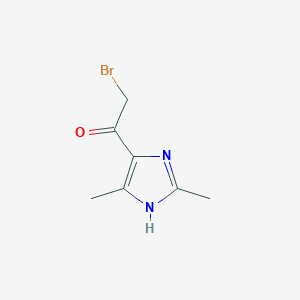

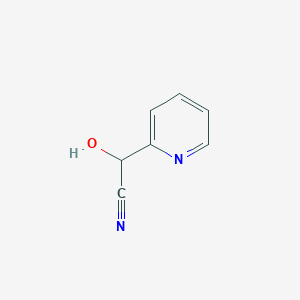

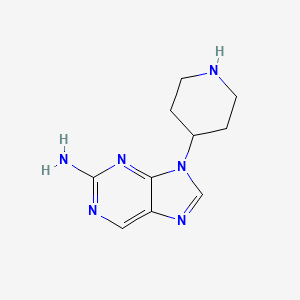

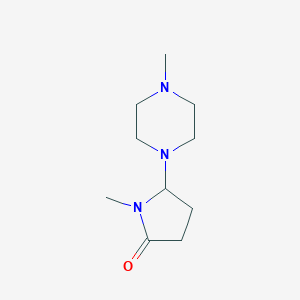

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

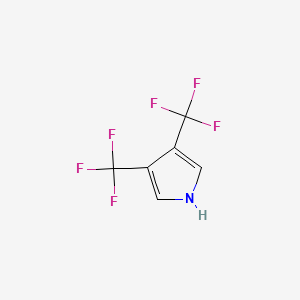

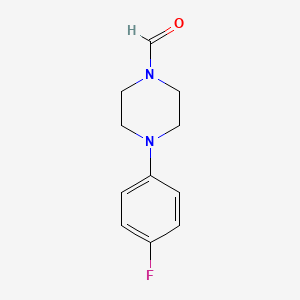

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide](/img/structure/B3358985.png)